molecular formula C14H16N2O4 B14795115 (R)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol

(R)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol

Cat. No.: B14795115
M. Wt: 276.29 g/mol
InChI Key: CVLDVSYUWJZQFN-SECBINFHSA-N
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Description

®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one is a quinazoline derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a tetrahydrofuran-3-yl ether moiety attached to a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: This step involves the reaction of the quinazolinone intermediate with tetrahydrofuran-3-ol in the presence of a suitable base, such as sodium hydride, to form the ether linkage.

Industrial Production Methods

Industrial production methods for ®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tetrahydrofuran-3-yl ether moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups.

Scientific Research Applications

®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Afatinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: A quinazoline derivative that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.

Uniqueness

®-7-Methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one is unique due to its specific structural features, such as the methoxy and tetrahydrofuran-3-yl ether moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

7-methoxy-2-methyl-6-[(3R)-oxolan-3-yl]oxy-3H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O4/c1-8-15-11-6-12(18-2)13(5-10(11)14(17)16-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3,(H,15,16,17)/t9-/m1/s1

InChI Key

CVLDVSYUWJZQFN-SECBINFHSA-N

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)O[C@@H]3CCOC3)OC

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)OC3CCOC3)OC

Origin of Product

United States

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